1-Butylcyclopropan-1-amine hydrochloride

Chemical Procurement Formulation Quality Control

1-Butylcyclopropan-1-amine hydrochloride is a cyclic primary amine hydrochloride salt featuring a strained cyclopropane ring bearing an n-butyl substituent and an amine group at the 1-position. With a molecular weight of 149.66 g/mol and a melting point of 140-145°C, this white to off-white crystalline powder serves as a versatile building block in medicinal chemistry.

Molecular Formula C7H16ClN
Molecular Weight 149.66
CAS No. 2137738-28-2
Cat. No. B2863327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butylcyclopropan-1-amine hydrochloride
CAS2137738-28-2
Molecular FormulaC7H16ClN
Molecular Weight149.66
Structural Identifiers
SMILESCCCCC1(CC1)N.Cl
InChIInChI=1S/C7H15N.ClH/c1-2-3-4-7(8)5-6-7;/h2-6,8H2,1H3;1H
InChIKeyATSCOGUVRBXICQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Butylcyclopropan-1-amine Hydrochloride (CAS 2137738-28-2): A Sterically-Constrained Cyclopropylamine Scaffold for Drug Discovery


1-Butylcyclopropan-1-amine hydrochloride is a cyclic primary amine hydrochloride salt featuring a strained cyclopropane ring bearing an n-butyl substituent and an amine group at the 1-position [1]. With a molecular weight of 149.66 g/mol and a melting point of 140-145°C, this white to off-white crystalline powder serves as a versatile building block in medicinal chemistry . Its cyclopropylamine core is a privileged scaffold in mechanism-based enzyme inhibition, particularly for targets such as lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases (MAOs) [2][3].

Why 1-Butylcyclopropan-1-amine Hydrochloride (2137738-28-2) is Not Interchangeable with Other Cyclopropylamines


Cyclopropylamine-based compounds are not generic substitutes for one another due to the profound impact of ring substituents on mechanism-based enzyme inhibition kinetics and target selectivity. The 1-butyl group in 1-butylcyclopropan-1-amine hydrochloride confers distinct lipophilicity and steric parameters that differ markedly from analogs with methyl, propyl, cyclobutyl, or aryl substituents [1]. These structural variations translate into quantifiable differences in binding affinity (Kd) and inhibitory potency (IC50) against pharmacologically relevant targets such as LSD1/KDM1A and histamine receptors [2][3]. Even minor alterations in the N-substituent or the cyclopropane ring substitution pattern can shift a compound's selectivity profile from MAO A to MAO B or abolish LSD1 inhibitory activity entirely [4].

Comparative Evidence for 1-Butylcyclopropan-1-amine Hydrochloride: Quantitative Differentiation from Structural Analogs


Physical Property Differentiation: Melting Point Comparison with Cyclobutyl Analog

1-Butylcyclopropan-1-amine hydrochloride exhibits a melting point of 140-145°C , which is distinct from the closely related analog 1-cyclobutylcyclopropan-1-amine hydrochloride (CAS 1427379-90-5), whose melting point is reported as 152-156°C [1]. This difference of approximately 10-12°C reflects altered crystalline packing and intermolecular interactions, providing a tangible, quantifiable property for analytical verification and purity assessment.

Chemical Procurement Formulation Quality Control

Molecular Weight and Salt Form Differentiation for Procurement Specifications

As a hydrochloride salt, 1-butylcyclopropan-1-amine hydrochloride has a molecular weight of 149.66 g/mol [1], whereas the corresponding free base (1-butylcyclopropan-1-amine, CAS 1314901-53-5) has a molecular weight of 113.20 g/mol . This 36.46 g/mol difference corresponds precisely to the addition of HCl, affecting stoichiometric calculations for reactions and solubility profiles in aqueous versus organic media.

Medicinal Chemistry Analytical Chemistry Inventory Management

Predicted Lipophilicity (cLogP) Differentiates 1-Butyl from Methyl and Propyl Analogs

The 1-butyl substituent confers a calculated cLogP of approximately 1.8-2.1 to 1-butylcyclopropan-1-amine [1], significantly higher than the 1-methyl (cLogP ~0.5) or 1-propyl (cLogP ~1.3) analogs. This increased lipophilicity is a key determinant of membrane permeability and CNS penetration potential in drug discovery programs.

Medicinal Chemistry Drug Design ADME Prediction

Steric Parameters (Molar Refractivity) Distinguish 1-Butyl from Cyclobutyl Analogs

The linear n-butyl group in 1-butylcyclopropan-1-amine hydrochloride presents a molar refractivity (MR) of approximately 32.5 cm³/mol, which is notably lower than the bulkier, more rigid cyclobutyl group (MR ~37.0 cm³/mol) found in 1-cyclobutylcyclopropan-1-amine hydrochloride [1]. This difference in steric bulk and shape influences binding pocket complementarity in target enzymes like LSD1.

Medicinal Chemistry Computational Chemistry Structure-Based Design

Reported Purity Thresholds for Research-Grade Procurement

Commercially available 1-butylcyclopropan-1-amine hydrochloride is typically supplied at a minimum purity of 95% . In contrast, related analogs such as 1-cyclobutylcyclopropan-1-amine hydrochloride are often offered at 97% purity [1], a 2% difference that may be consequential for applications requiring highly reproducible reaction yields or minimal impurities in biological assays.

Chemical Synthesis Analytical Chemistry Procurement Specifications

Optimal Use Cases for 1-Butylcyclopropan-1-amine Hydrochloride in Research and Development


Medicinal Chemistry: LSD1/KDM1A Inhibitor Lead Optimization

The 1-butylcyclopropan-1-amine scaffold is directly applicable as a starting point for designing novel LSD1/KDM1A inhibitors. Structure-activity relationship (SAR) studies on 1-substituted cyclopropylamine derivatives have established that alkyl chain length significantly modulates irreversible inhibition kinetics and cellular potency [1]. The n-butyl analog occupies a specific region of the lipophilicity-steric parameter space (cLogP ~1.8-2.1, MR ~32.5 cm³/mol) that is underexplored compared to methyl or aryl-substituted variants, presenting an opportunity to achieve novel selectivity profiles or improved ADME properties.

Chemical Biology: Tool Compound for Probing MAO Enzyme Kinetics

Cyclopropylamines are well-characterized mechanism-based inhibitors of monoamine oxidases (MAOs). The 1-butylcyclopropan-1-amine core can be elaborated to generate selective MAO A or MAO B inhibitors by appending appropriate aryl or heteroaryl groups [2]. The butyl substituent's contribution to logP and steric bulk provides a distinct vector for tuning isoform selectivity compared to smaller alkyl chains, enabling the development of high-quality chemical probes for dissecting MAO-dependent pathways in neuroscience research.

Synthetic Chemistry: Versatile Building Block for Cyclopropane-Containing Heterocycles

The primary amine functionality in 1-butylcyclopropan-1-amine hydrochloride allows for diverse synthetic transformations, including amide bond formation, reductive amination, and incorporation into urea or sulfonamide linkages . The strained cyclopropane ring can also participate in ring-opening reactions under appropriate conditions, providing access to complex molecular architectures. The hydrochloride salt form ensures stability during storage and ease of handling, while the defined 95% purity provides a reliable starting point for multistep syntheses where intermediate purity is critical.

Computational Chemistry: Calibration of In Silico ADME Models

The compound's well-defined physicochemical parameters (MW 149.66, cLogP ~1.8-2.1, MR ~32.5) make it a suitable reference standard for calibrating and validating in silico ADME prediction models for primary amines containing strained rings. Its intermediate lipophilicity and moderate molecular weight position it within a critical region of chemical space frequently explored in fragment-based drug discovery, where accurate prediction of permeability and metabolic stability is essential for prioritizing synthetic targets.

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